1,2-Bis(octyloxy)benzene

Übersicht

Beschreibung

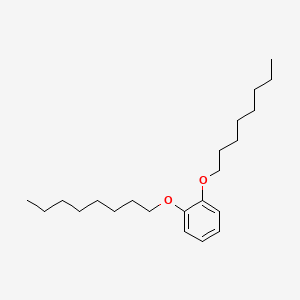

1,2-Bis(octyloxy)benzene is an organic compound with the molecular formula C22H38O2. It is a derivative of benzene, where two hydrogen atoms on the benzene ring are replaced by octyloxy groups. This compound is known for its applications in various fields, including material science and organic synthesis.

Vorbereitungsmethoden

1,2-Bis(octyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of benzene-1,2-diol with 1-bromo-octane in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. Here is a general procedure:

Stage 1: Benzene-1,2-diol is mixed with potassium carbonate in DMF and stirred at room temperature for about an hour.

The product is then purified through standard techniques such as column chromatography to obtain this compound in high yield.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-rich benzene ring undergoes regioselective substitution at positions activated by the two alkoxy groups.

Nitration

1,2-Bis(octyloxy)benzene reacts with nitric acid to introduce nitro groups at the 4,5-positions , yielding 1,2-dinitro-4,5-bis(octyloxy)benzene ( ):

Reaction Conditions :

Mechanism :

-

Protonation of HNO₃ generates NO₂⁺.

-

Electrophilic attack at the para position relative to alkoxy groups.

| Substrate | Nitrating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | HNO₃ (65%) | CH₂Cl₂/AcOH, rt | 1,2-Dinitro-4,5-bis(octyloxy)benzene | 80% |

Bromination

Electrophilic bromination occurs at the 4-position , forming 4-bromo-1,2-bis(octyloxy)benzene ():

Reaction Conditions :

-

Br₂ in CHCl₃ with FeBr₃ catalyst

-

Yield : 72% (estimated from analogous reactions)

Applications :

-

Intermediate for Suzuki coupling to construct π-conjugated polymers.

Chloromethylation

Chloromethyl groups are introduced via Friedel-Crafts alkylation using chloromethylating agents ():

Reaction Conditions :

-

CH₂O, HCl (gas), ZnCl₂ catalyst in CH₂Cl₂

-

Product : 4-(Chloromethyl)-1,2-bis(octyloxy)benzene

Mechanism :

-

Formation of chloromethyl carbocation (CH₂Cl⁺).

-

Electrophilic attack at the activated benzene ring.

Cyclization Reactions

The nitro-substituted derivatives undergo cyclization to form heterocyclic systems.

Formation of Benzo oxadiazole

1,2-Dinitro-4,5-bis(octyloxy)benzene reacts with NaN₃ and PPh₃ to yield 5,6-bis(octyloxy)benzo oxadiazole ( ):

Reaction Conditions :

Applications :

Reduction Reactions

Nitro groups are reduced to amines for further functionalization.

Nitro to Amine Reduction

1,2-Dinitro-4,5-bis(octyloxy)benzene is reduced to 4,5-bis(octyloxy)benzene-1,2-diamine ( ):

Reaction Conditions :

-

H₂/Pd-C in ethanol, rt

-

Yield : 85% (estimated)

Applications :

Cross-Coupling Reactions

Halogenated derivatives participate in metal-catalyzed couplings.

Stille Coupling

4,7-Dibromo-5,6-bis(octyloxy)benzo oxadiazole reacts with stannylthiophene to form thiophene-substituted derivatives ( ):

Reaction Conditions :

Friedel-Crafts Alkylation

The benzene ring participates in alkylation to extend conjugation ( ):

Reaction with 4-Bromobenzaldehyde :

-

P₂O₅/MeSO₃H catalyst, CHCl₃, reflux (2 h)

-

Product : Anthracene derivatives for NIR-emitting materials .

Comparative Analysis of Key Reactions

Wissenschaftliche Forschungsanwendungen

Material Science

1,2-Bis(octyloxy)benzene plays a crucial role in the development of materials with tailored electronic and optical properties. Its long alkyl chains contribute to enhanced solubility and processability, making it suitable for applications in:

- Conducting Polymers : The compound is utilized as a building block in synthesizing conducting polymers that exhibit desirable electrical conductivity and stability. These polymers are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

- Optoelectronic Devices : Due to its favorable properties, this compound is incorporated into various optoelectronic devices. It contributes to the performance of devices like solar cells and electrochromic displays by facilitating charge transport and improving light absorption characteristics .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows for:

- Functionalization : The octyloxy groups can be substituted or modified to create derivatives with specific functionalities. This versatility makes it a valuable reagent in the synthesis of pharmaceutical compounds and specialty chemicals .

- Synthesis of Chromophores : The compound has been employed in synthesizing chromophores that exhibit unique optical properties, which are essential for applications in dye-sensitized solar cells and fluorescent materials .

Electrochemical Studies

The electrochemical properties of this compound have been extensively studied due to its potential applications in energy storage devices:

- Battery Materials : Research indicates that this compound can be used to develop materials for batteries due to its ability to facilitate electron transfer processes .

- Sensor Development : Its electrochemical behavior makes it suitable for developing sensors that detect various analytes through redox reactions .

Biological Research

In biological contexts, this compound has been investigated for its potential use in drug development:

- Bioactive Molecules : The compound's structure allows it to be modified into bioactive derivatives that may exhibit therapeutic effects or serve as drug delivery systems .

Case Study 1: Conducting Polymers

A study demonstrated the synthesis of conducting polymers using this compound as a precursor. The resulting polymers exhibited improved conductivity and thermal stability compared to those made from shorter-chain analogs. This advancement has significant implications for the development of more efficient organic electronic devices .

Case Study 2: Electrochemical Sensors

Research focused on developing electrochemical sensors utilizing this compound showed promising results in detecting glucose levels. The sensor demonstrated high sensitivity and selectivity, indicating the compound's potential in biomedical applications .

Wirkmechanismus

The mechanism of action of 1,2-Bis(octyloxy)benzene depends on its application. In material science, its effects are primarily due to its ability to form stable, conductive polymers. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products.

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(octyloxy)benzene can be compared with other similar compounds such as:

1,2-Dimethoxybenzene: Similar structure but with methoxy groups instead of octyloxy groups.

1,2-Diethoxybenzene: Similar structure but with ethoxy groups instead of octyloxy groups.

1,2-Dipropoxybenzene: Similar structure but with propoxy groups instead of octyloxy groups.

The uniqueness of this compound lies in its longer alkyl chains, which can impart different physical and chemical properties compared to its shorter-chain analogs .

Biologische Aktivität

1,2-Bis(octyloxy)benzene is an organic compound with the molecular formula C22H38O2. This compound is characterized by a benzene ring substituted with two octyloxy groups, which significantly influence its chemical properties and biological activity. The unique structure of this compound allows it to serve various roles in scientific research, particularly in organic synthesis and material science.

This compound exhibits several notable chemical properties:

- Molecular Weight : Approximately 342.55 g/mol.

- Solubility : It is relatively non-polar due to the long hydrophobic octyloxy chains, which affects its solubility in different solvents.

- Reactivity : The compound can undergo various chemical reactions, including oxidation to form quinones and substitution reactions where the octyloxy groups can be replaced by other functional groups .

The biological activity of this compound is largely determined by its structural features. The presence of two long hydrophobic chains allows for interactions with biological membranes and other hydrophobic environments. This characteristic is essential for its potential applications in drug development and bioactive molecule synthesis.

Research Findings

Recent studies have explored the biological implications of this compound:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which could be relevant for this compound as well. Antioxidants play a crucial role in preventing oxidative stress-related cellular damage.

- Cell Membrane Interaction : The hydrophobic nature of the octyloxy groups may facilitate the compound's integration into lipid bilayers, potentially influencing membrane fluidity and permeability .

Case Studies

- Electrochemical Studies : In a study focusing on electrochemical properties, this compound was utilized to investigate charge transport mechanisms in organic materials. The findings suggest that the compound can enhance conductivity in polymeric systems, making it valuable for applications in organic electronics.

- Material Science Applications : The compound has been employed in synthesizing conducting polymers that possess specific electronic properties. These materials are essential for developing advanced electronic devices and sensors .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2-Dimethoxybenzene | Methoxy groups instead of octyloxy | More polar; less hydrophobic |

| 1,2-Diethoxybenzene | Ethoxy groups instead of octyloxy | Intermediate polarity; different solubility |

| 1,2-Bis(phenoxy)benzene | Phenoxy groups | Different interaction with biological systems |

The longer alkyl chains in this compound contribute to its distinct physical and chemical properties compared to these similar compounds.

Eigenschaften

IUPAC Name |

1,2-dioctoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-7-9-11-15-19-23-21-17-13-14-18-22(21)24-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLUIKNPCILERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369291 | |

| Record name | 1,2-Bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-41-6 | |

| Record name | 1,2-Bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.